molecular formula C16H22N4O2 B12228971 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B12228971
M. Wt: 302.37 g/mol
InChI Key: XVTDFNCTJSSYMF-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen substituents can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can lead to fully hydrogenated rings or ring-opened products.

Mechanism of Action

The mechanism of action of 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1-piperidinyl)pyridine: Similar in structure but lacks the oxadiazole ring, which may result in different biological activity and chemical reactivity.

    3-Methyl-2-(4-piperidinylmethoxy)pyridine: Similar but without the methyl group on the oxadiazole ring, potentially affecting its pharmacokinetic properties.

Uniqueness

The presence of the oxadiazole ring in 3-Methyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine imparts unique electronic properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

2-methyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H22N4O2/c1-12-4-3-7-17-16(12)21-11-14-5-8-20(9-6-14)10-15-19-18-13(2)22-15/h3-4,7,14H,5-6,8-11H2,1-2H3

InChI Key

XVTDFNCTJSSYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(O3)C

Origin of Product

United States

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